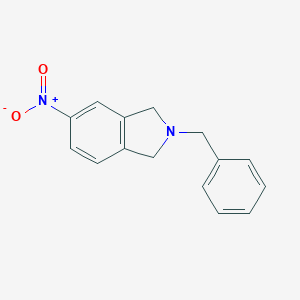

2-Benzyl-5-nitroisoindoline

Übersicht

Beschreibung

2-Benzyl-5-nitroisoindoline is a heterocyclic compound characterized by an isoindoline core with a benzyl group at the second position and a nitro group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-nitroisoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and benzylation reactions. One common method includes the following steps:

Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form the isoindoline scaffold.

Nitration: The isoindoline derivative undergoes nitration using nitric acid to introduce the nitro group at the fifth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and benzylation steps to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-5-nitroisoindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Oxides: Formed through the oxidation of the compound.

Substituted Isoindolines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-5-nitroisoindoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and polymer additives

Wirkmechanismus

The mechanism of action of 2-Benzyl-5-nitroisoindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Benzyl-5-nitroisoindoline-1,3-dione: Similar structure but with additional carbonyl groups at positions 1 and 3.

5-Nitroisoindoline: Lacks the benzyl group at the second position.

2-Benzylisoindoline: Lacks the nitro group at the fifth position.

Uniqueness

This compound is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Overview

2-Benzyl-5-nitroisoindoline is a heterocyclic compound notable for its isoindoline core, characterized by a benzyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, which plays a crucial role in various neurological processes. The interaction suggests potential implications for disorders related to dopamine signaling, such as schizophrenia and Parkinson's disease.

Biochemical Pathways

The dopamine receptor D2 is integral to the central nervous system (CNS), influencing behavior, cognition, and physiological functions. The action of this compound on this receptor may lead to alterations in neurotransmission and could have therapeutic applications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation, particularly in certain types of tumors.

- Neuroprotective Effects : Given its interaction with dopamine receptors, it may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. A study reported a dose-dependent inhibition of cell growth in breast cancer cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Assessment : In vivo studies on animal models showed that administration of this compound resulted in improved motor function and reduced symptoms associated with dopamine depletion, indicating its potential as a therapeutic agent for Parkinson's disease .

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using in silico models. These studies suggest favorable absorption and distribution characteristics, although further empirical studies are necessary to confirm these predictions.

The synthesis of this compound involves several key steps:

- Condensation Reaction : An aromatic primary amine reacts with maleic anhydride to form the isoindoline scaffold.

- Nitration : The isoindoline derivative is nitrated using nitric acid to introduce the nitro group.

- Benzylation : The nitrated isoindoline undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide.

These methods can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzyl and nitro groups | Exhibits significant biological activity |

| 5-Nitroisoindoline | Lacks benzyl group | Simpler structure; serves as a precursor |

| 2-Benzylisoindoline | Lacks nitro group | Focused on simpler isoindoline structure |

The combination of both benzyl and nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

2-benzyl-5-nitro-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBGQUETRDJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476841 | |

| Record name | 2-BENZYL-5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-68-7 | |

| Record name | 2-BENZYL-5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.